Cas no 1538710-07-4 (5-(trifluoroacetamido)methylfuran-2-carboxylic acid)

1538710-07-4 structure
Produktname:5-(trifluoroacetamido)methylfuran-2-carboxylic acid
CAS-Nr.:1538710-07-4
MF:C8H6F3NO4
MW:237.132752895355
MDL:MFCD23810400
CID:4604728
PubChem ID:80004755
5-(trifluoroacetamido)methylfuran-2-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-[(trifluoroacetamido)methyl]furan-2-carboxylic acid
- 5-(trifluoroacetamido)methylfuran-2-carboxylic acid
-
- MDL: MFCD23810400
- Inchi: 1S/C8H6F3NO4/c9-8(10,11)7(15)12-3-4-1-2-5(16-4)6(13)14/h1-2H,3H2,(H,12,15)(H,13,14)
- InChI-Schlüssel: YEDRJAMIEMSKQL-UHFFFAOYSA-N
- Lächelt: O1C(CNC(=O)C(F)(F)F)=CC=C1C(O)=O
5-(trifluoroacetamido)methylfuran-2-carboxylic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-300936-0.05g |
5-[(trifluoroacetamido)methyl]furan-2-carboxylic acid |
1538710-07-4 | 95.0% | 0.05g |
$174.0 | 2025-03-19 | |
Enamine | EN300-300936-0.1g |
5-[(trifluoroacetamido)methyl]furan-2-carboxylic acid |
1538710-07-4 | 95.0% | 0.1g |
$257.0 | 2025-03-19 | |
Enamine | EN300-300936-1.0g |
5-[(trifluoroacetamido)methyl]furan-2-carboxylic acid |
1538710-07-4 | 95.0% | 1.0g |
$743.0 | 2025-03-19 | |
Enamine | EN300-300936-5g |
5-[(trifluoroacetamido)methyl]furan-2-carboxylic acid |
1538710-07-4 | 95% | 5g |
$2152.0 | 2023-11-13 | |
Enamine | EN300-300936-0.5g |
5-[(trifluoroacetamido)methyl]furan-2-carboxylic acid |
1538710-07-4 | 95.0% | 0.5g |
$579.0 | 2025-03-19 | |
1PlusChem | 1P01B5ZQ-250mg |
5-[(trifluoroacetamido)methyl]furan-2-carboxylic acid |
1538710-07-4 | 95% | 250mg |
$443.00 | 2025-03-19 | |
Enamine | EN300-300936-10g |
5-[(trifluoroacetamido)methyl]furan-2-carboxylic acid |
1538710-07-4 | 95% | 10g |
$3191.0 | 2023-11-13 | |
A2B Chem LLC | AV99798-10g |
5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid |
1538710-07-4 | 95% | 10g |
$3394.00 | 2024-04-20 | |
A2B Chem LLC | AV99798-50mg |
5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid |
1538710-07-4 | 95% | 50mg |
$219.00 | 2024-04-20 | |
A2B Chem LLC | AV99798-100mg |
5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid |
1538710-07-4 | 95% | 100mg |
$306.00 | 2024-04-20 |
5-(trifluoroacetamido)methylfuran-2-carboxylic acid Verwandte Literatur
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
1538710-07-4 (5-(trifluoroacetamido)methylfuran-2-carboxylic acid) Verwandte Produkte
- 1707586-69-3((3-Benzyl-cyclobutyl)-methanol)
- 1956366-01-0(2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride)
- 159766-11-7(3-(hydroxymethyl)cyclopentan-1-ol, Mixture of diastereomers)
- 1519192-20-1(2-(4-amino-1-methylpiperidin-4-yl)acetamide)
- 2228466-53-1(1-(2,5-dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one)
- 1261895-22-0(5-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylphenol)
- 2451256-44-1(Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate)
- 2757836-48-7((1S,3R)-3-methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid)
- 1795021-11-2(4-Defluoro-2-fluoro Haloperidol-d4)
- 2171791-51-6(5-Propyl-1-oxa-4,9-diazaspiro[5.5]undecane)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1538710-07-4)5-(trifluoroacetamido)methylfuran-2-carboxylic acid

Reinheit:99%
Menge:1g
Preis ($):666.0